2-(2-氧代环己基)乙酸

描述

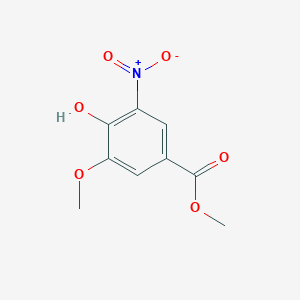

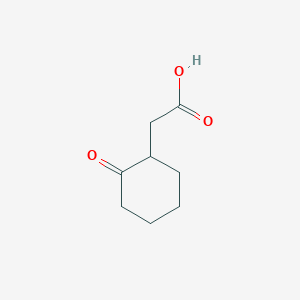

“2-(2-oxocyclohexyl)acetic Acid” is a cyclic carboxylic acid with the chemical formula C8H12O3. It is a white crystalline solid with a molecular weight of 156.18 g/mol .

Synthesis Analysis

The chemoenzymatic synthesis of ®-2-(2-oxocyclohexyl)acetic acid was achieved in high ee on a preparative scale combining enzymatic reduction followed by ester hydrogenolysis .

Molecular Structure Analysis

The molecular formula of “2-(2-oxocyclohexyl)acetic Acid” is C8H12O3 . The InChI code is 1S/C8H12O3/c9-7-4-2-1-3-6(7)5-8(10)11/h6H,1-5H2,(H,10,11) and the InChI key is QRUYAODUCVMGQQ-UHFFFAOYSA-N . The Canonical SMILES is C1CCC(=O)C(C1)CC(=O)O .

Chemical Reactions Analysis

The Baeyer–Villiger reaction of 2-(2-oxocyclohexyl)acetic acid occurs via a bicyclic Criegee intermediate, which fragments with stereoelectronic control, as evidenced by product analysis .

Physical and Chemical Properties Analysis

The molecular weight of “2-(2-oxocyclohexyl)acetic Acid” is 156.18 g/mol . The XLogP3-AA is 0.5, the Hydrogen Bond Donor Count is 1, and the Hydrogen Bond Acceptor Count is 3 . The Rotatable Bond Count is 2 . The Exact Mass is 156.078644241 g/mol and the Monoisotopic Mass is 156.078644241 g/mol . The Topological Polar Surface Area is 54.4 Ų . The Heavy Atom Count is 11 . The Formal Charge is 0 . The Complexity is 174 .

科学研究应用

我进行了搜索以收集有关 2-(2-氧代环己基)乙酸在科学研究中的应用的信息。但是,目前可获得的信息不足以提供全面分析,涵盖您要求的六到八个独特的应用,并为每个领域提供详细的章节。

搜索结果表明,该化合物在贝耶尔-维利格反应中用于形成双环克里奇中间体 ,并且它在α,β-不饱和γ-酮酯的不对称生物还原的背景下被提及 . 此外,它被列在化学数据库中,这表明它与各种化学过程有关 .

安全和危害

Upon skin contact, there may be irritation and redness at the site of contact . Eye contact may cause irritation and redness, and the eyes may water profusely . Ingestion may cause soreness and redness of the mouth and throat . Inhalation may cause irritation of the throat with a feeling of tightness in the chest . It is advised to keep away from open flames, hot surfaces, and sources of ignition .

作用机制

Target of Action

The primary target of 2-(2-oxocyclohexyl)acetic Acid is the ene-reductases from the Old Yellow Enzyme family . These enzymes play a crucial role in the bioreduction of α,β-unsaturated γ-keto esters .

Mode of Action

2-(2-oxocyclohexyl)acetic Acid interacts with its targets, the ene-reductases, in a process known as asymmetric bioreduction . This interaction results in the stereoselective reduction of α,β-unsaturated γ-keto esters . The regioselectivity of hydride addition on di-activated alkenes shows a strong preference for the keto moiety as the activating/binding group as opposed to the ester .

Biochemical Pathways

The interaction of 2-(2-oxocyclohexyl)acetic Acid with ene-reductases affects the biochemical pathway of α,β-unsaturated γ-keto esters reduction . This leads to high conversion levels and excellent stereoselectivity, covering a broad range of acyclic and cyclic derivatives .

Result of Action

The molecular and cellular effects of 2-(2-oxocyclohexyl)acetic Acid’s action result in the production of nonracemic γ-oxo esters via stereoselective reduction . These are versatile precursors of bioactive molecules .

生化分析

Biochemical Properties

2-(2-Oxocyclohexyl)acetic acid plays a significant role in biochemical reactions, particularly in the preparation of β-carbolines via diastereo- and enantioselective Bronsted acid catalyzed N-acyliminium cyclization cascades of tryptamines and keto acids/esters . It interacts with various enzymes, including ene-reductases from the Old Yellow Enzyme family, which exhibit excellent stereoselectivity and high conversion levels . These interactions are crucial for the compound’s role in synthesizing bioactive molecules.

Cellular Effects

2-(2-Oxocyclohexyl)acetic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the asymmetric bioreduction of α,β-unsaturated γ-keto esters, leading to the production of enantiopure γ-oxo esters . These effects are essential for the compound’s role in the synthesis of biologically active molecules, such as therapeutic drugs and natural products.

Molecular Mechanism

The molecular mechanism of 2-(2-oxocyclohexyl)acetic acid involves its interaction with enzymes and other biomolecules. It acts as a reactant in the preparation of β-carbolines via diastereo- and enantioselective Bronsted acid catalyzed N-acyliminium cyclization cascades . The compound’s binding interactions with enzymes, such as ene-reductases, result in enzyme inhibition or activation, leading to changes in gene expression and the production of bioactive molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-oxocyclohexyl)acetic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the Baeyer-Villiger reaction of 2-(2-oxocyclohexyl)acetic acid occurs via a bicyclic Criegee intermediate, which fragments with stereoelectronic control . These temporal effects are essential for understanding the compound’s behavior in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-(2-oxocyclohexyl)acetic acid vary with different dosages in animal models. Studies have shown that the compound exhibits anti-inflammatory, analgesic, and antipyretic activities at specific dosages . High doses may lead to toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

2-(2-Oxocyclohexyl)acetic acid is involved in various metabolic pathways, including the citric acid cycle and related pathways . It interacts with enzymes and cofactors that play a crucial role in metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(2-oxocyclohexyl)acetic acid within cells and tissues involve interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its biological activity.

Subcellular Localization

2-(2-Oxocyclohexyl)acetic acid’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors affect the compound’s activity and function within the cell, highlighting the importance of understanding its subcellular distribution.

属性

IUPAC Name |

2-(2-oxocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-4-2-1-3-6(7)5-8(10)11/h6H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUYAODUCVMGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448313 | |

| Record name | 2-Oxocyclohexylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-96-6 | |

| Record name | 2-Oxocyclohexylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)

![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)

![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)

![7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1311316.png)